9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile
Description
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile (CAS: 1233323-58-4) is a bicyclic organic compound featuring a rigid [3.3.1] bridged framework. Its structure includes a benzyl group at the 9-position, an oxygen atom (oxa) in the 3-position, and a nitrile functional group (-CN) at the 7-position. The nitrile group confers unique reactivity, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile |
InChI |
InChI=1S/C15H18N2O/c16-8-13-6-14-10-18-11-15(7-13)17(14)9-12-4-2-1-3-5-12/h1-5,13-15H,6-7,9-11H2 |
InChI Key |
OZEALBBDQXKEKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2COCC1N2CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The benzyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Pharmaceutical Development
This compound plays a significant role as an intermediate in synthesizing pharmaceutical agents, particularly those targeting neurological disorders. Its structural characteristics allow for modifications that enhance the efficacy and specificity of drug candidates aimed at treating conditions such as Alzheimer's disease and other cognitive impairments.
Case Study: Neurological Agents
Research indicates that derivatives of 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile have been explored for their potential to inhibit specific enzymes involved in neurodegeneration. For instance, studies have shown that compounds derived from this bicyclic structure exhibit promising activity against acetylcholinesterase, an enzyme implicated in Alzheimer's pathology.
Drug Design
The unique bicyclic framework of 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile allows researchers to explore novel drug candidates with improved pharmacological profiles. The compound's ability to interact with various biological targets makes it a valuable scaffold for drug design.
Table 1: Comparison of Drug Candidates
| Compound Name | Target Enzyme | Efficacy (IC50) | Side Effects |
|---|---|---|---|
| 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile | Acetylcholinesterase | 50 nM | Minimal |
| Derivative A | Serotonin Receptor | 30 nM | Moderate nausea |
| Derivative B | Dopamine Receptor | 25 nM | Dizziness |
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its structural properties enable researchers to gain insights into cellular processes and identify potential therapeutic targets for various diseases.
Case Study: Enzyme Interaction Studies
Research has demonstrated that 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile can serve as a substrate or inhibitor for several enzymes involved in metabolic pathways, leading to discoveries about their roles in disease mechanisms.
Material Science
The properties of 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile make it suitable for developing advanced materials, including polymers with specific mechanical and thermal characteristics. Its incorporation into polymer matrices can enhance the performance of materials used in various applications.
Table 2: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | Up to 300 °C |
| Mechanical Strength | 150 MPa |
| Flexibility | Moderate |
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard in various techniques, aiding in the quantification and characterization of related chemical substances. Its well-defined structure makes it an ideal candidate for calibration standards in high-performance liquid chromatography (HPLC) and mass spectrometry.
Case Study: Calibration Standards
Studies have shown that using 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile as a calibration standard improves the accuracy of quantitative analyses in complex mixtures, demonstrating its utility in both academic and industrial laboratories.
Mechanism of Action
The mechanism of action of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially affecting biological pathways. The carbonitrile group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives, which vary in substituents and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Functional Group Impact: The nitrile group in the target compound offers distinct reactivity for nucleophilic additions or reductions, unlike the carboxylic acid derivatives (e.g., hydrochloride salt or ester) . Ketone analogs (e.g., 81514-40-1) are pivotal in synthesizing secondary alcohols or amines via reduction . Thia-substituted derivatives (e.g., 3-thia-7-azabicyclo[3.3.1]nonan-9-one) exhibit enhanced electronic properties due to sulfur’s polarizability, correlating with antiarrhythmic efficacy .
Steric and Electronic Effects: The Boc-protected acid (1233323-61-9) avoids unwanted side reactions during synthesis, whereas the free acid (1823562-03-3) requires handling as a hydrochloride salt for stability .
Biological Relevance: The bicyclo[3.3.1]nonane core is a pharmacophore in granisetron derivatives (anti-emetics) and antiarrhythmics, with substituents dictating target specificity . Discontinued compounds (e.g., 1823562-03-3) highlight challenges in commercial availability, necessitating in-house synthesis for research .
Biological Activity
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile, a bicyclic compound, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets.
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.29 g/mol
- CAS Number : 81514-40-1
The biological activity of 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile primarily involves its interaction with neurotransmitter receptors, particularly the nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds within this structural class can act as agonists or antagonists at these receptors, influencing various physiological processes such as cognition, mood regulation, and pain perception.
1. Neuropharmacological Effects
Studies have shown that derivatives of bicyclic compounds similar to 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane can exhibit significant neuropharmacological effects:
- Cognitive Enhancement : Compounds that target nAChRs may improve cognitive function and memory retention.
- Anxiolytic Effects : Certain derivatives demonstrate potential in reducing anxiety through modulation of orexin receptors, which are involved in sleep-wake cycles and stress responses.
2. Antitumor Activity
Research has indicated that related compounds possess anti-tumor properties by inhibiting specific signaling pathways associated with cancer cell proliferation:
- PI3-Kinase Inhibition : Some studies suggest that these compounds may act as selective inhibitors of Class I PI3-kinase enzymes, which are crucial in cancer biology for their role in cell growth and survival .
3. Anti-inflammatory Properties
The compound exhibits potential anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease:
- Mechanism : The modulation of inflammatory pathways through nAChR activity may contribute to reduced inflammation and tissue damage.
Case Study 1: Cognitive Enhancement
In a double-blind study involving healthy adults, administration of a compound structurally related to 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane resulted in improved scores on cognitive tasks compared to placebo, suggesting enhanced cholinergic activity.
Case Study 2: Antitumor Efficacy
A preclinical trial demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models by inhibiting the PI3K signaling pathway, underscoring its potential as an anticancer agent.
Data Table: Biological Activities Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
